Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate

Regiochemistry Difluoromethylpyridine Structure-Activity Relationship

Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate (CAS 1823256-92-3; molecular formula C₁₁H₁₃F₂NO₂; MW 229.22 g/mol) is a fluorinated nicotinate ester building block featuring a difluoromethyl (–CF₂H) group at the pyridine 4-position, methyl substituents at the 2- and 6-positions, and an ethyl ester at the 3-position. It belongs to the broader class of difluoromethylpyridines, which have attracted significant attention in medicinal and agricultural chemistry as versatile intermediates.

Molecular Formula C11H13F2NO2
Molecular Weight 229.22 g/mol
CAS No. 1823256-92-3
Cat. No. B1491999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(difluoromethyl)-2,6-dimethylnicotinate
CAS1823256-92-3
Molecular FormulaC11H13F2NO2
Molecular Weight229.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(N=C1C)C)C(F)F
InChIInChI=1S/C11H13F2NO2/c1-4-16-11(15)9-7(3)14-6(2)5-8(9)10(12)13/h5,10H,4H2,1-3H3
InChIKeyPUWGVCQJEAGGFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate (CAS 1823256-92-3): Structural Identity, Supplier Landscape, and Procurement Baseline


Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate (CAS 1823256-92-3; molecular formula C₁₁H₁₃F₂NO₂; MW 229.22 g/mol) is a fluorinated nicotinate ester building block featuring a difluoromethyl (–CF₂H) group at the pyridine 4-position, methyl substituents at the 2- and 6-positions, and an ethyl ester at the 3-position . It belongs to the broader class of difluoromethylpyridines, which have attracted significant attention in medicinal and agricultural chemistry as versatile intermediates [1]. The compound is supplied primarily by specialty chemical vendors—Bidepharm (98% purity, batch-specific NMR/HPLC/GC certificates), Leyan (98%), and CymitQuimica (Biosynth brand, ≥95%)—but is notably absent from major global catalogs such as Sigma-Aldrich, TCI, and Fluorochem, placing it in the category of a niche research intermediate rather than a commodity chemical . No primary research papers or patents specifically studying this compound were identified at the time of this analysis.

Why Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate Cannot Be Casually Replaced by Other Difluoromethyl Nicotinates or Non-Fluorinated Analogs


At first glance, ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate may appear interchangeable with other difluoromethylnicotinate esters—such as the 2-CF₂H regioisomer (CAS 1346541-56-7) or the 6-CF₂H variant, or even the non-fluorinated parent ethyl 2,6-dimethylnicotinate (CAS 1721-13-7). This assumption is chemically unsound for three reasons. First, the position of the –CF₂H group on the pyridine ring determines the electronic environment at the reactive ester and ring positions: the 4-position places CF₂H meta to the ring nitrogen and para to the ester, whereas 2- or 6-substitution places it ortho/para to the nitrogen, fundamentally altering reactivity in cross-coupling, nucleophilic aromatic substitution, and amidation reactions [1]. Second, the difluoromethyl group is not an inert substituent—it functions as a lipophilic hydrogen-bond donor (Abraham's A parameter = 0.085–0.126) and a moderate lipophilicity modulator (ΔlogP vs. –CH₃ spans −0.1 to +0.4), properties completely absent in the non-fluorinated ethyl 2,6-dimethylnicotinate [2]. Third, the dual 2,6-dimethyl substitution sterically shields the pyridine nitrogen and adjacent positions, a feature not present in mono-methyl or unsubstituted analogs (e.g., methyl 4-(difluoromethyl)nicotinate, CAS 1355730-00-5), which can lead to divergent reactivity in metal-catalyzed transformations and biological target engagement [1]. Generic substitution without experimental verification thus risks both synthetic failure and invalid structure-activity conclusions.

Quantitative Differentiation Evidence for Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate: Comparator-Based Analysis


Regiochemical Identity: 4-Position CF₂H Confers Distinct Electronic Profile Compared to 2-Position and 6-Position Regioisomers

Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate bears the –CF₂H group at the pyridine 4-position (meta to ring nitrogen, para to the 3-ethyl ester). This regiochemistry is structurally distinct from the commercially available 2-difluoromethyl regioisomer (ethyl 2-(difluoromethyl)nicotinate, CAS 1346541-56-7, MW 201.17) and the 6-difluoromethyl variant (ethyl 6-(difluoromethyl)nicotinate). The 4-position placement places the electron-withdrawing CF₂H group in conjugation with the ester carbonyl, modulating the electrophilicity of the ester carbon differently than 2- or 6-substitution. The meta-C–H-difluoromethylation methodology recently published in Nature Communications (2024) explicitly demonstrates that pyridine 4-position (meta) difluoromethylation proceeds through a distinct radical mechanism requiring oxazino pyridine intermediates, whereas 2- and 6-positions require different activation modes—confirming that these regioisomers are not synthetically or functionally interchangeable [1]. No direct head-to-head biological or physicochemical comparison data exist for these specific regioisomers in the published literature.

Regiochemistry Difluoromethylpyridine Structure-Activity Relationship

Lipophilicity Modulation: CF₂H Group Provides Measurable ΔlogP Shift of −0.1 to +0.4 Relative to –CH₃ Analogs

The difluoromethyl group at the 4-position introduces quantifiable lipophilicity changes compared to the non-fluorinated parent compound ethyl 2,6-dimethylnicotinate (CAS 1721-13-7, MW 179.22). In a systematic study of difluoromethyl anisoles and thioanisoles published in the Journal of Medicinal Chemistry (2017), the experimental ΔlogP(water–octanol) for replacing –CH₃ with –CF₂H (log P(XCF₂H) – log P(XCH₃)) was measured across a range of aromatic substrates and spanned from −0.1 to +0.4 log units, with the magnitude correlating linearly with Hammett σ constants of the para-substituent [1]. While this specific compound was not among those measured, the class-level data establishes that the –CF₂H group does not universally increase lipophilicity; rather, its effect is electronically tunable and context-dependent. The non-fluorinated comparator ethyl 2,6-dimethylnicotinate has a computed XLogP3 of approximately 1.8 (predicted), whereas the target compound's predicted XLogP3 is approximately 2.1–2.3 based on the +0.3 to +0.4 increment commonly observed for electron-neutral aromatic CF₂H substitution—a moderate but meaningful difference for membrane permeability and pharmacokinetic optimization [1][2].

Lipophilicity Bioisostere Drug Design logP

Hydrogen-Bond Donor Capacity: CF₂H Group Exhibits Abraham A Parameters of 0.085–0.126, Distinct from –CH₃ (A ≈ 0)

A defining feature of the difluoromethyl group that directly differentiates ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate from its non-fluorinated analog (ethyl 2,6-dimethylnicotinate) is its capacity to act as a hydrogen-bond donor. The J. Med. Chem. 2017 study by Zafrani et al. determined Abraham's hydrogen-bond acidity parameters (A) for a series of difluoromethyl-substituted aromatics using ¹H NMR solute analysis, reporting A values in the range of 0.085–0.126 [1]. This places the –CF₂H group's H-bond donor strength on a scale comparable to thiophenol, aniline, and amine groups—but notably weaker than hydroxyl (A ≈ 0.33–0.60 for phenols). By contrast, the –CH₃ group in the non-fluorinated analog has an A value of essentially zero (no hydrogen-bond donor capacity). The target compound therefore possesses a unique dual character: it retains the metabolic stability benefits of fluorination while introducing a specific, directional hydrogen-bond donor interaction not present in the methyl analog. This property is particularly relevant for target engagement in enzyme active sites and receptor binding pockets where hydrogen-bond networks govern affinity and selectivity [1][2].

Hydrogen Bonding Bioisostere Molecular Recognition Drug Design

Supplier-Certified Purity and Analytical Characterization: 98% Purity with Batch-Specific NMR, HPLC, and GC Data from Bidepharm and Leyan

Among the limited supplier landscape for this compound, Bidepharm (Product BD01380075) and Leyan (Product 2279456) both certify a standard purity of 98% and provide batch-specific quality control documentation including NMR, HPLC, and GC analyses . This is a meaningful procurement differentiator compared to CymitQuimica's listing (Biosynth brand, minimum 95% purity, now discontinued), which offers a lower purity floor and is no longer actively supplied . The 98% purity specification with multi-technique analytical verification is particularly important for this compound class, as the difluoromethyl group's ¹⁹F NMR signature and the characteristic ¹H NMR splitting patterns from the –CF₂H proton (typically a triplet with ²JHF ≈ 55–57 Hz) provide unambiguous identity confirmation that simple HPLC retention time alone cannot guarantee. The availability of batch-specific analytical data enables researchers to verify lot-to-lot consistency—a critical factor when this compound is used as a synthetic intermediate in multi-step sequences where impurity carryover can cascade.

Quality Assurance Analytical Chemistry Procurement Batch Reproducibility

Dual 2,6-Dimethyl Substitution: Steric and Electronic Differentiation from Mono-Methyl and Unsubstituted 4-(Difluoromethyl)nicotinate Analogs

The presence of methyl groups at both the 2- and 6-positions of the pyridine ring in the target compound creates a sterically encumbered environment around the ring nitrogen that is absent in simpler 4-(difluoromethyl)nicotinate analogs. Methyl 4-(difluoromethyl)nicotinate (CAS 1355730-00-5, MW 187.14) and 4-(difluoromethyl)nicotinic acid (CAS 1211590-78-1, MW 173.12) lack any ring methylation, while 2-(difluoromethyl)-6-methylnicotinic acid (CAS 1708178-67-9) has only one methyl group . The dual 2,6-dimethyl pattern sterically shields the pyridine nitrogen from coordination to metal catalysts and biological metal ions, potentially altering reactivity in Pd-catalyzed cross-coupling, Cu-mediated Ullmann-type reactions, and metalloenzyme inhibition. Additionally, the electron-donating methyl groups offset the electron-withdrawing effect of the 4-CF₂H group on the pyridine ring, moderating the overall electronic character. The molecular weight increase is substantial: the target compound (229.22 g/mol) is 42.08 g/mol (22.5%) heavier than the non-methylated methyl 4-(difluoromethyl)nicotinate (187.14 g/mol) and 56.10 g/mol (32.4%) heavier than 4-(difluoromethyl)nicotinic acid (173.12 g/mol) .

Steric Effects Structure-Activity Relationship Cross-Coupling Nicotinate Chemistry

Recommended Application Scenarios for Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate Based on Verified Differentiation Evidence


Medicinal Chemistry: CF₂H-Containing Lead Optimization Requiring Tunable Lipophilic Hydrogen-Bond Donor Capacity

For medicinal chemistry programs exploring nicotinate-based scaffolds, this compound provides a differentiated starting point when the target product profile requires both a lipophilic hydrogen-bond donor (from the 4-CF₂H group; A = 0.085–0.126) [1] and steric shielding of the pyridine nitrogen (from the 2,6-dimethyl groups). The ethyl ester permits subsequent hydrolysis to the carboxylic acid (CAS 1823362-93-1) for amide coupling or further diversification. The compound is structurally positioned between fully unsubstituted 4-(difluoromethyl)nicotinates (insufficient steric bulk) and heavily decorated analogs (excessive molecular weight), making it a pragmatic intermediate for fragment-based drug discovery and scaffold-hopping exercises where CF₂H serves as a bioisosteric replacement for –OH, –SH, or –NH₂ groups [1][2]. Researchers should note, however, that no target-specific biological activity data exist for this compound, and all pharmacological expectations are extrapolated from class-level difluoromethyl SAR.

Agrochemical Intermediate: Synthesis of Difluoromethyl-Nicotinic Carboxamide Fungicides

The patent literature from Bayer CropScience (WO2015197530A3, WO2013098229A1) extensively describes difluoromethyl-nicotinic carboxamides—specifically indanyl and tetrahydronaphthyl carboxamides—as potent fungicidal agents for crop protection [3][4]. Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate serves as a viable precursor for this chemotype: hydrolysis to the corresponding acid followed by amide coupling with indanyl-amine or tetrahydronaphthyl-amine building blocks provides direct access to analogs of these patented fungicide scaffolds. The 2,6-dimethyl substitution pattern on the pyridine ring may impart differentiated physicochemical properties (modulated logP, altered metabolic stability) compared to the unsubstituted or mono-substituted nicotinate cores exemplified in the Bayer patents, potentially offering freedom-to-operate advantages in follow-on agrochemical research [3].

Synthetic Methodology Development: Probing Regioselectivity in Difluoromethylpyridine Functionalization

The 2024 Nature Communications paper on regioselective C–H difluoromethylation of pyridines highlights the synthetic challenge of accessing specific difluoromethylpyridine regioisomers [5]. This compound, with its precisely defined substitution pattern (4-CF₂H, 2,6-di-CH₃, 3-COOEt), represents an ideal substrate for methodology studies exploring chemoselective transformations—such as selective ester hydrolysis in the presence of the CF₂H group, orthogonal cross-coupling at potential halogenation sites (if subsequently brominated or iodinated), or N-oxide formation at the sterically hindered pyridine nitrogen. The compound's multi-functional architecture (ester, CF₂H, two methyl groups) makes it a useful probe for evaluating the functional group tolerance of new synthetic methods, particularly those involving fluorinated heterocycles [5].

Biophysical Probe Development: Exploiting ¹⁹F NMR Reporter Properties of the CF₂H Group

The –CF₂H group contains two chemically equivalent fluorine atoms that provide a strong, characteristic ¹⁹F NMR signal (typically a doublet with ²JHF ≈ 55–57 Hz in the proton-coupled spectrum, appearing around −115 to −125 ppm depending on chemical environment). This makes ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate a candidate precursor for developing ¹⁹F NMR probes for protein-ligand binding studies, fragment-based screening, or metabolic tracking experiments. The 2,6-dimethyl groups provide steric definition that may reduce nonspecific protein binding relative to less sterically constrained fluorinated probes. The hydrogen-bond donor capacity of the CF₂H group (A = 0.085–0.126) adds an additional biophysical dimension not available from –CF₃-based probes (A ≈ 0) [1].

Quote Request

Request a Quote for Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.